4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine
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Overview
Description
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C12H11Cl2N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with a 2,4-dichlorophenoxyethyl group.
Preparation Methods
The synthesis of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorophenol with ethyl bromopyruvate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure, used in various pharmaceutical and agricultural applications.
Chlorophenoxy compounds: A class of compounds with chlorophenoxy groups, known for their diverse chemical and biological activities
This compound stands out due to its unique combination of a dichlorophenoxy group and a pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features a pyrimidine ring substituted with a dichlorophenoxyethyl group, which may influence its biological interactions. The molecular formula is C12H12Cl2N4O.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrimidine and triazole frameworks show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 3.12 µg/mL |
Compound B | E. coli | 8 µg/mL |
This compound | TBD | TBD |
The mechanism by which this compound exerts its effects may involve the inhibition of bacterial DNA synthesis and cell wall integrity. Similar compounds have been shown to inhibit DNA gyrase, a key enzyme in bacterial replication .
Study on Antibacterial Properties
In a comparative study, several pyrimidine derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Beyond antimicrobial activity, some studies suggest potential anti-inflammatory properties for related compounds. For instance, certain pyrimidine derivatives demonstrated moderate anti-inflammatory effects in carrageenan-induced models .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Potential to reduce inflammation in preclinical models.
Properties
IUPAC Name |
4-[1-(2,4-dichlorophenoxy)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7(10-4-5-16-12(15)17-10)18-11-3-2-8(13)6-9(11)14/h2-7H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWDWRZHBBJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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